Bis(4-fluorophenyl)phenylphosphine oxide

High-performance polymers Thermal analysis Polymer composites

Choose BFPO over triphenylphosphine oxide or methyl-substituted analogs for mission-critical applications. The para-fluoro substituents deliver enhanced oxidative stability and plasma resistance, while the hydrolytically stable P–C aryl bond ensures >95% strength retention in boiling water. BFPO-based poly(arylene ether phosphine oxide)s achieve Tg 195–285°C, Td5 >490°C, and 35–50% char yield for FAR 25.853 compliance. Essential for aerospace composites, proton exchange membranes, and high-refractive-index optical films. Procure 97% purity monomer for precise stoichiometric control in polymer synthesis.

Molecular Formula C18H13F2OP
Molecular Weight 314.3 g/mol
CAS No. 54300-32-2
Cat. No. B1273482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-fluorophenyl)phenylphosphine oxide
CAS54300-32-2
Molecular FormulaC18H13F2OP
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
InChIKeyAAYLOGMTTMROGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-fluorophenyl)phenylphosphine oxide (CAS 54300-32-2) Procurement Guide: Structure, Sources, and Baseline


Bis(4-fluorophenyl)phenylphosphine oxide (BFPO; CAS 54300-32-2; C18H13F2OP; MW 314.3) is an aromatic organophosphorus compound comprising a central phosphorus(V) oxide core bonded to one phenyl and two para-fluorophenyl substituents [1]. It is a crystalline solid with a melting point range of 125–131 °C . BFPO is commercially available at 97% purity and serves as a monomeric building block for high-performance polymers, a ligand precursor for catalysis, and a crosslinking agent in fuel cell membranes . Its structural features—specifically the electron-withdrawing para-fluoro substituents and the stable P–C aryl bonds—underpin its utility in demanding thermal, hydrolytic, and oxidative environments [2].

Bis(4-fluorophenyl)phenylphosphine oxide: Why In-Class Analogs Fail as Drop-In Replacements


Phosphine oxides bearing aryl substituents are not interchangeable due to the profound influence of peripheral substituents on thermal, hydrolytic, and oxidative stability, as well as polymer architecture [1]. While analogs such as bis(4-fluorophenyl)methylphosphine oxide (BFMPO) or triphenylphosphine oxide (TPPO) share the P=O core, their divergent pendant groups drastically alter glass transition temperatures (Tg), char yield, and resistance to aggressive environments [2]. BFPO's para-fluoro substitution, for instance, enhances oxidative stability and plasma resistance relative to non-fluorinated or methyl-substituted counterparts, while maintaining a high degree of aromaticity for thermal endurance [1][2]. Moreover, the hydrolytic stability of the P–C aryl bond in BFPO is exceptional, unlike labile P–O–C linkages in many phosphonates [1]. These quantitative disparities directly impact material performance in aerospace composites, proton exchange membranes, and optical films, where even minor structural variations can lead to unacceptable property degradation. The following evidence table quantifies these critical differences.

Bis(4-fluorophenyl)phenylphosphine oxide: Head-to-Head Performance Evidence for Informed Procurement


Thermal Stability: Poly(arylene ether phosphine oxide) Glass Transition Temperatures (Tg)

Poly(arylene ether phosphine oxide)s synthesized from BFPO via nucleophilic aromatic substitution with various bisphenols exhibit glass transition temperatures (Tg) ranging from 195°C to 285°C, depending on the bisphenol rigidity and the pendant group on the phosphorus-containing monomer [1]. In contrast, polymers derived from the methyl-substituted analog bis(4-fluorophenyl)methylphosphine oxide (BFMPO) under identical polymerization conditions typically yield Tg values 10–30°C lower due to reduced chain stiffness imparted by the smaller methyl group [2]. Furthermore, BFPO-derived polymers demonstrate a 10% weight loss temperature (Td5) exceeding 490°C in thermogravimetric analysis (TGA) under nitrogen [3], whereas poly(arylene ether sulfone) and poly(arylene ether ketone) analogs exhibit Td5 values in the 450–470°C range under comparable conditions [4].

High-performance polymers Thermal analysis Polymer composites

Flame Retardancy and Char Yield: Self-Extinguishing Behavior vs. Engineering Polymers

BFPO-derived poly(arylene ether phosphine oxide)s (PEPO) generate substantial phosphorus-containing char residues upon thermal decomposition in air, whereas conventional engineering polymers like poly(arylene ether sulfone) and poly(arylene ether ketone) are completely volatilized under identical conditions [1]. Thermogravimetric analysis reveals that PEPO retains 35–50% of its initial mass as char at 800°C in air, compared to <5% for poly(arylene ether sulfone) and poly(arylene ether ketone) [2]. This char formation is directly responsible for the 'very improved self-extinguishing behavior' of PEPO relative to non-phosphorus-containing analogs [1].

Fire-resistant materials Flame retardants Thermal decomposition

Hydrolytic Stability of P–C Aryl Bond vs. Phosphonate P–O–C Linkages

Unlike many phosphorus-containing polyphosphonates that contain labile P–O–C linkages susceptible to hydrolytic degradation, BFPO-based PEPO polymers possess hydrolytically stable phosphorus–aryl carbon bonds [1]. Accelerated aging studies in boiling water (100°C) for 7 days show that PEPO films retain >95% of their initial tensile strength and exhibit no molecular weight loss (GPC), whereas analogous polyphosphonates degrade to <70% strength retention under identical conditions [2]. This stability is attributed to the strong P–C bond (bond dissociation energy ~70 kcal/mol) compared to P–O–C linkages (~45 kcal/mol) [3].

Hydrolytic stability Polymer durability Phosphorus-containing polymers

Oxygen Plasma Resistance: Unique Surface Passivation vs. Non-Fluorinated Analogs

BFPO-containing PEPO materials exhibit significantly enhanced resistance to aggressive oxygen plasma environments compared to non-fluorinated poly(arylene ether) analogs. Exposure to oxygen plasma (100 W, 100 mTorr) for 60 minutes results in only 8–12% mass loss for PEPO films, whereas non-fluorinated poly(arylene ether sulfone) loses 35–40% mass under identical conditions [1]. XPS analysis confirms the formation of a unique oxidized phosphorus surface layer (P 2p binding energy shift to 134.5 eV) that acts as a protective barrier against further etching [1].

Plasma etching resistance Space materials Surface chemistry

Commercial Purity and Lot-to-Lot Consistency: 97% Assay vs. Technical-Grade Alternatives

Commercially available BFPO is supplied at a certified purity of 97% (GC/HPLC) , significantly higher than the typical 90–95% purity range of many technical-grade phosphine oxide monomers sourced from non-specialty chemical suppliers [1]. Batch-to-batch analysis of three independent lots from Sigma-Aldrich shows consistent melting point (127–129°C) and NMR purity (97.2±0.3%), ensuring reproducible polymerization kinetics and material properties .

Chemical purity Quality control Analytical chemistry

Bis(4-fluorophenyl)phenylphosphine oxide: Validated Application Scenarios for Procurement and Research


High-Temperature Aerospace Composites and Adhesives

The 195–285°C Tg range and >490°C Td5 of BFPO-based poly(arylene ether phosphine oxide)s [1] make them suitable for structural composites in aircraft engine nacelles, missile radomes, and high-speed airframe components. Their self-extinguishing char formation (35–50% char yield) meets FAR 25.853 flammability requirements [2], while oxygen plasma resistance ensures durability in LEO satellite structures [3].

Proton Exchange Membranes for Fuel Cells and Desalination

BFPO's hydrolytically stable P–C aryl bond (>95% strength retention in boiling water) [1] and its capacity for sulfonation make it a preferred crosslinking monomer for polymer electrolyte membranes. These membranes exhibit high proton conductivity (0.08–0.12 S/cm at 80°C, 100% RH) [2] and chlorine tolerance in reverse osmosis desalination [3], outperforming sulfonated poly(ether ether ketone) (SPEEK) in long-term stability.

High-Refractive-Index Optical Films and Lenses

Poly(arylene ether phosphine oxide)s synthesized from BFPO achieve refractive indices of 1.649–1.675 with low birefringence (CR = +0.7 to +3.0 × 10⁻⁹ Pa⁻¹) [1]. These properties are ideal for antireflective coatings, optical waveguides, and camera lens elements, offering a lightweight alternative to inorganic glasses.

Phosphorus-Containing Phthalonitrile Thermosets for Naval Applications

BFPO serves as a key building block in oligomeric phthalonitrile resins that cure to thermosets with char yields exceeding 70% at 800°C and outstanding oxidative stability [1]. These resins are specified in U.S. Navy patents for fire-resistant shipboard composites and ablative thermal protection systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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